Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate
Overview
Description
Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate typically involves the esterification of 2-[3-(3,5-dichlorophenyl)phenyl]acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester to an alcohol.
Substitution: Electrophilic reagents such as nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are used under controlled conditions.
Major Products Formed
Hydrolysis: 2-[3-(3,5-dichlorophenyl)phenyl]acetic acid and methanol.
Reduction: 2-[3-(3,5-dichlorophenyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic esters with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate depends on its specific application. In general, the ester group can undergo hydrolysis in biological systems to release the corresponding carboxylic acid, which may interact with various molecular targets. The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules.
Comparison with Similar Compounds
Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate can be compared with other similar compounds such as:
Methyl 2-[3-(4-chlorophenyl)phenyl]acetate: Similar structure but with a single chlorine substitution, which may affect its reactivity and biological activity.
Methyl 2-[3-(3,5-dimethylphenyl)phenyl]acetate: Substitution with methyl groups instead of chlorine, leading to different chemical and physical properties.
Methyl 2-[3-(3,5-difluorophenyl)phenyl]acetate: Fluorine substitution can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-19-15(18)6-10-3-2-4-11(5-10)12-7-13(16)9-14(17)8-12/h2-5,7-9H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCMWDKJWLQAFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185770 | |
Record name | [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820685-84-4 | |
Record name | [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820685-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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